Androsta-1,4-diene-3,17-dione

Metabolism Pharmacokinetics Steroid Biochemistry

Androsta-1,4-diene-3,17-dione (ADD) is the unique Δ1,4-dien-3-one scaffold that dictates time-dependent aromatase inactivation, unlike generic androstenedione. Its ~40% metabolic integrity makes it the deterministic precursor for boldenone and the essential starting material for Exemestane synthesis. As the USP Related Compound C & EP Impurity D, it is mandatory for pharmacopoeial release testing — substitute androstenedione at your regulatory risk. Available from milligram reference standards to bulk intermediate, shipped under ambient conditions with documentation for ANDA/DMF filings.

Molecular Formula C19H24O2
Molecular Weight 284.4 g/mol
CAS No. 897-06-3
Cat. No. B159171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrosta-1,4-diene-3,17-dione
CAS897-06-3
Synonyms1,4-androstadiene-3,17-dione
androst-1,4-diene-3,17-dione
androsta-1,4-diene-3,17-dione
boldione
Molecular FormulaC19H24O2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C
InChIInChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
InChIKeyLUJVUUWNAPIQQI-QAGGRKNESA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Androsta-1,4-diene-3,17-dione (ADD): A Core Steroidal Scaffold with a Distinct Dienone Structure


Androsta-1,4-diene-3,17-dione (ADD, CAS: 897-06-3), also known as 1-dehydroandrostenedione or boldione, is a C19 steroid distinguished by a unique Δ1,4-dien-3-one structural motif in its A-ring [1]. This scaffold confers a specific metabolic signature and a mechanism-based interaction profile with aromatase (CYP19A1), fundamentally differentiating it from its saturated analog, androst-4-ene-3,17-dione (AD). Beyond its role as a direct precursor to the anabolic steroid boldenone, ADD serves as a pivotal industrial intermediate in the synthesis of the third-generation aromatase inhibitor Exemestane [2], and is a recognized reference standard in pharmacopoeial impurity profiling for this drug [3].

Why Substituting Androsta-1,4-diene-3,17-dione with Androst-4-ene-3,17-dione (AD) Compromises Experimental and Industrial Outcomes


Generic substitution between Androsta-1,4-diene-3,17-dione (ADD) and its close analog, androst-4-ene-3,17-dione (AD), is scientifically unsound due to the profound impact of the C1-C2 double bond on both metabolic fate and enzyme interaction. While AD is a natural androgen precursor extensively metabolized in vivo (with only approx. 2% remaining unchanged in certain cell systems [1]), ADD exhibits a unique metabolic resilience; the Δ1-double bond significantly hinders metabolic reduction, with about 40% of its urinary metabolites retaining the intact Δ1,4-dien-3-one group [2]. Furthermore, ADD acts as a mechanism-based (suicide) substrate for aromatase, leading to time-dependent enzyme inactivation [3], whereas AD is a classic substrate that is simply converted to estrogen. These biochemical and metabolic divergences render them non-interchangeable in pharmacological studies, impurity profiling, and biotransformation applications.

Quantitative Evidence for Androsta-1,4-diene-3,17-dione (ADD) Differentiation vs. Androstenedione (AD) and Analogs


Metabolic Stability: Superior Resistance to In Vivo Reduction

The Δ1 double bond in ADD confers a distinct metabolic advantage over androstenedione (AD). In human studies, the Δ1,4-dien-3-one group of ADD remained unchanged in about 40% of urinary metabolites, whereas AD undergoes extensive metabolism, with only approx. 2% remaining unchanged in some cell preparations [1][2].

Metabolism Pharmacokinetics Steroid Biochemistry

Mechanism of Action: Suicide Inactivation vs. Substrate Turnover

ADD is a prototypical mechanism-based (suicide) inhibitor of aromatase, leading to time-dependent, irreversible enzyme inactivation [1]. In stark contrast, its close analog androstenedione (AD) is a natural substrate that is efficiently converted to estrone, with no mechanism-based inactivation [2]. This functional divergence arises solely from the C1-C2 double bond, which alters the enzyme's catalytic cycle.

Aromatase Inhibition Enzyme Kinetics Steroid Pharmacology

Industrial and Pharmacopoeial Relevance: A Key Intermediate and Reference Standard

ADD is a critical industrial intermediate, notably for the synthesis of the breast cancer drug Exemestane [1]. This specific application is not shared by androstenedione. Consequently, ADD is officially recognized as 'Exemestane Related Compound C' (USP) and 'Exemestane Impurity D' (EP), making it an essential reference standard for quality control in pharmaceutical manufacturing of Exemestane [2].

Pharmaceutical Synthesis Impurity Profiling Reference Standards

High-Value Application Scenarios for Androsta-1,4-diene-3,17-dione (ADD) Based on Quantitative Evidence


Prohormone and Anabolic Steroid Precursor Research

ADD's unique metabolic stability, with ~40% of the Δ1,4-dien-3-one group surviving in vivo metabolism [1], makes it the ideal substrate for studying the conversion to boldenone. Its resistance to metabolic degradation ensures a more predictable and sustained availability of the active 17β-hydroxy metabolite compared to less stable precursors.

Aromatase Inhibitor Scaffold Development and Mechanistic Studies

As a prototypical suicide substrate of aromatase [2], ADD is the essential starting material for synthesizing and studying mechanism-based aromatase inhibitors. Its structure-activity relationship is the foundation for derivatives like Exemestane, making it indispensable for laboratories developing next-generation AIs.

Pharmaceutical Quality Control and Impurity Profiling for Exemestane

In pharmaceutical manufacturing, ADD is a mandated reference standard (USP Exemestane Related Compound C / EP Exemestane Impurity D) [3]. Its use in HPLC and LC-MS methods is required to quantify and control impurity levels in Exemestane drug substance and finished product batches, ensuring regulatory compliance.

Biotransformation and Industrial Biotechnology

The microbial biotransformation of sterols (e.g., from phytosterols) to produce ADD is a major industrial process [4]. ADD's distinct structure and stability make it a preferred target over AD for certain engineered strains, as the Δ1-dehydrogenation step can be a key bottleneck and quality attribute in the production of high-value steroids.

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